2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid

Description

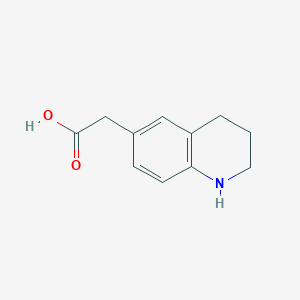

Structure

3D Structure

Properties

CAS No. |

5622-49-1 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5,7H2,(H,13,14) |

InChI Key |

LJIJHRLNRYAOEM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)CC(=O)O)NC1 |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Quinoline Derivatives

A widely employed method involves the catalytic hydrogenation of quinoline precursors. Methyl 2-(quinolin-6-yl)acetate undergoes hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (30 psi) at 50°C for 12 hours . This method yields 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid methyl ester, which is subsequently hydrolyzed to the target compound.

Key Steps :

-

Reduction : Quinoline’s aromatic ring is saturated via Pd/C-catalyzed hydrogenation.

-

Ester Hydrolysis : The methyl ester is hydrolyzed using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in THF/water .

Advantages :

Acylation-Cyclization of Anthranilic Acid Derivatives

Patent EP0402862B1 outlines a cyclization strategy starting from anthranilic acid derivatives. Ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate is treated with aluminum chloride (AlCl₃) in carbon disulfide under reflux to induce cyclization. Subsequent hydrolysis with hydrochloric acid yields the carboxylic acid .

Reaction Conditions :

Data :

| Step | Reagents | Yield (%) |

|---|---|---|

| Cyclization | AlCl₃, CS₂ | 75 |

| Hydrolysis | HCl | 85 |

Direct Alkylation of Tetrahydroquinoline

Ambeed reports alkylation using trimethylsilyldiazomethane (TMSD) in dichloromethane (DCM). 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid is methylated to its ester, which is purified via silica gel chromatography. Reverse hydrolysis then generates the acid.

Procedure :

Yield : 89% after hydrolysis .

Reductive Amination of Ketones

A method from PMC8853157 utilizes reductive amination of 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde. The aldehyde is reduced using sodium borohydride (NaBH₄) in methanol, followed by bromination and hydrocarbylation to form the acetic acid derivative.

Critical Parameters :

Challenges :

Hydrolysis of Nitrile Intermediates

Sigma-Aldrich and Enamine describe a two-step nitrile hydrolysis. 6-Cyano-1,2,3,4-tetrahydroquinoline is treated with sulfuric acid (H₂SO₄) at 100°C, followed by neutralization with sodium bicarbonate (NaHCO₃).

Reaction Profile :

-

Step 1 : H₂SO₄ (conc.), 4 hours, 100°C.

-

Step 2 : NaHCO₃ to pH 7.

Comparative Analysis of Methods

Key Findings :

-

Hydrogenation and alkylation methods are optimal for industrial-scale synthesis due to high yields and scalability .

-

Cyclization routes require hazardous reagents (e.g., CS₂), limiting their utility .

Spectroscopic Validation

1H-NMR (DMSO- d6) :

-

δ 2.38–2.82 (m, 4H, CH₂-CH₂ from tetrahydroquinoline).

-

δ 3.45 (s, 2H, CH₂COOH).

13C-NMR :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction might yield fully saturated derivatives.

Scientific Research Applications

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application, but it generally involves binding to active sites and modulating biological activity. This can lead to changes in metabolic pathways or inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)acetic Acid (CAS 1780999-60-1)

- Molecular Formula: C₁₆H₂₁NO₄

- Molecular Weight : 291.34 g/mol

- Key Differences: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the tetrahydroquinoline nitrogen. The Boc group increases steric bulk and reduces polarity, making this derivative more suitable for intermediate storage or stepwise synthesis where amine protection is required. Higher molecular weight (291.34 vs. 191.2) and altered solubility compared to the parent compound .

Methyl 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetate (CAS 5622-50-4)

- Molecular Formula: C₁₂H₁₅NO₂

- Molecular Weight : 205.25 g/mol

- Key Differences :

(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid (Cat No.: L018772)

- Structural Features: Chlorine substituent at position 6, a phenyl group at position 4, and a ketone at position 2 on the quinoline ring. Biological Implications:

- The electron-withdrawing chlorine enhances binding affinity to hydrophobic enzyme pockets.

(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic Acid Hydrochloride (CAS 187218-03-7)

- Molecular Formula: C₁₁H₁₄ClNO₂

- Key Differences: Isoquinoline core (vs. quinoline), altering the nitrogen position and electronic distribution. (R)-Stereochemistry at the tetrahydroisoquinoline moiety may influence chiral recognition in biological systems. Hydrochloride salt improves aqueous solubility compared to the free base form .

6-Methyl-1,2,3,4-Tetrahydroquinoline (CAS 91-61-2)

- Molecular Formula : C₁₀H₁₃N

Comparative Data Table

Research Findings and Implications

- Bioactivity: The acetic acid moiety in 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid enhances its role in metal chelation and enzyme inhibition, as seen in analogues like histone deacetylase inhibitors (e.g., SAHA, TSA) .

- Synthetic Utility : Derivatives such as the Boc-protected and methyl ester forms are critical for multistep syntheses, enabling controlled deprotection or functionalization .

- Structural Optimization: Substitutions like chlorine or phenyl groups (e.g., L018772) improve target engagement, while isoquinoline variants (e.g., CAS 187218-03-7) offer stereochemical diversity for precision medicine .

Biological Activity

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid is a compound that has garnered attention for its potential biological activities. The tetrahydroquinoline (THQ) scaffold is a significant structural component that contributes to the compound's diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular formula of 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid is C₁₁H₁₃N₁O₂, with a molecular weight of approximately 205.25 g/mol. The structure comprises a bicyclic THQ core fused with an acetic acid moiety, which is believed to enhance its interaction with biological targets such as enzymes and receptors.

1. Antitumor Activity

Research has indicated that compounds related to tetrahydroquinoline structures exhibit significant antitumor effects. For instance, derivatives of THQ have been synthesized and evaluated for their ability to inhibit colorectal cancer (CRC) growth by inducing oxidative stress and apoptosis in cancer cells. One study demonstrated that specific THQ derivatives could suppress colony formation and migration of HCT-116 cells by disrupting cellular redox balance through reactive oxygen species (ROS) production .

2. Anti-inflammatory Effects

The anti-inflammatory potential of 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid has been investigated in various models. Compounds derived from THQ structures have shown efficacy in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated cells. For example, certain derivatives exhibited IC50 values ranging from 20 to 40 µM for inhibiting IL-6 production .

3. Neuroprotective Properties

Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases. Its ability to modulate dopamine and serotonin receptors positions it as a candidate for further exploration in treating conditions like Alzheimer's disease .

The biological activity of 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid can be attributed to several mechanisms:

- Receptor Interaction: The acetic acid group may facilitate binding to various receptors involved in neurotransmission and inflammation.

- Enzyme Inhibition: Initial studies indicate that this compound might inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative processes .

- Oxidative Stress Induction: By increasing ROS levels within cells, the compound can trigger apoptotic pathways in cancer cells while potentially exerting neuroprotective effects through adaptive responses .

Case Studies and Research Findings

Q & A

Q. What are the common synthesis routes for 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid, and how do starting materials influence yield?

The compound is synthesized via multi-step organic reactions, often involving condensation, cyclization, or functional group transformations. Key starting materials include quinoline derivatives (e.g., tetrahydroquinoline) and acetic acid precursors. For instance, highlights the use of natural or commercially available precursors in multi-step syntheses, emphasizing the role of reaction sequence design in optimizing yield. A typical approach involves:

Cyclization of substituted anilines with ketones or aldehydes to form the tetrahydroquinoline core.

Acetic acid sidechain introduction via alkylation or nucleophilic substitution.

Yield optimization requires careful selection of catalysts (e.g., Lewis acids) and solvent systems (e.g., DMF or THF) .

Q. How is the structural integrity of 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid verified experimentally?

Structural characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm the tetrahydroquinoline ring and acetic acid moiety.

- Mass spectrometry (MS) for molecular weight validation (e.g., molecular ion peak at m/z 219.2, as per ).

- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₉NO₄ | |

| Molecular weight | 219.2 g/mol | |

| Key NMR shifts | δ 2.5–3.5 (m, CH₂ groups) |

Q. What analytical methods are used to assess purity for research-grade applications?

Purity is evaluated via:

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm).

- Elemental analysis (C, H, N) to confirm stoichiometry (e.g., <0.3% deviation).

- Melting point determination (if crystalline). notes that suppliers like American Elements provide ultra-high-purity (>99.9%) forms for research, validated by these methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Optimization strategies include:

- Design of Experiments (DOE) to screen variables (temperature, catalyst loading, solvent ratio). emphasizes DOE’s role in reducing trial-and-error approaches, enabling efficient parameter space exploration .

- Computational modeling (e.g., quantum chemical calculations) to predict reaction pathways and transition states. highlights ICReDD’s integration of computational and experimental data to accelerate optimization .

Q. How should researchers address contradictions in bioactivity data across studies?

Contradictions may arise from:

- Purity variability : Ensure batch consistency via HPLC and elemental analysis.

- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time).

- Statistical validation : Use multivariate analysis (e.g., ANOVA) to isolate confounding variables. underscores the importance of statistical rigor in resolving data discrepancies .

Q. What mechanistic insights can be gained from isotopic labeling or computational studies?

Q. How is the compound’s biological activity evaluated in preclinical research?

- In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing; cytotoxicity using MTT assays.

- Structure-Activity Relationship (SAR) : Modify substituents on the tetrahydroquinoline core to assess pharmacophore contributions. (PubChem data) provides foundational SAR insights .

Q. What safety protocols are critical for handling this compound in lab settings?

Q. How can advanced separation techniques improve isolation of stereoisomers?

Q. What computational tools are recommended for predicting physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.